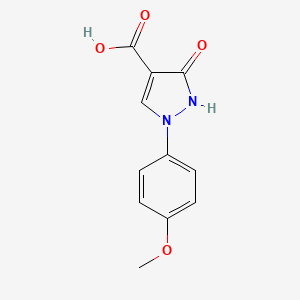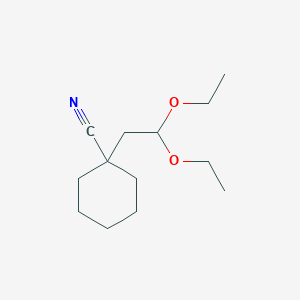
2,6-Dimethylisonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylisonicotinohydrazide is a chemical compound known for its diverse applications in medicinal chemistry and industrial processes. It is a derivative of isonicotinic acid and features a hydrazide functional group, which contributes to its reactivity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylisonicotinohydrazide typically involves the reaction of 2,6-dimethylisonicotinic acid with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2,6-Dimethylisonicotinic acid+Hydrazine hydrate→2,6-Dimethylisonicotinic acid hydrazide+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,6-Dimethylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
2,6-Dimethylisonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and hydrazones.
Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-tubercular activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,6-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of essential components of bacterial cell walls, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
相似化合物的比较
2,6-Dimethylisonicotinohydrazide can be compared with other similar compounds such as isonicotinic acid hydrazide and nicotinic acid hydrazide. While all these compounds share a common hydrazide functional group, their chemical properties and applications can differ significantly:
Isonicotinic Acid Hydrazide: Known for its use in the treatment of tuberculosis.
Nicotinic Acid Hydrazide: Used in the synthesis of various bioactive molecules and pharmaceuticals.
The uniqueness of this compound lies in its specific structural modifications, which can impart distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
2,6-dimethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-7(8(12)11-9)4-6(2)10-5/h3-4H,9H2,1-2H3,(H,11,12) |
InChI 键 |
UVSPTVXFBRFLEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexanol, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-, cis-](/img/structure/B8707823.png)












